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Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2,4-dinitrotoluene, a key chemical intermediate. Due to the limited availability of
directly published spectra for this specific compound, this guide combines theoretical
predictions based on the analysis of structurally similar molecules with established
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Chemical Structure and Properties

o |[UPAC Name: 1-Chloro-5-methyl-2,4-dinitrobenzene

CAS Number: 51676-74-5[1][2]

Molecular Formula: C7HsCIN204[1][3]

Molecular Weight: 216.58 g/mol [1]

Appearance: White to cream or pale yellow crystals or powder[3]

Melting Point: 87-91 °C[1]

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 5-Chloro-2,4-
dinitrotoluene based on the analysis of related nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8) ppm Multiplicity Assighment
~8.6 - 8.8 S H-3
~7.8-8.0 S H-6
~2.7-2.9 s -CHs (Methyl)

13C NMR (Carbon NMR)

Chemical Shift (6) ppm Assignment
~148 - 152 C-NO2

~145 - 149 C-NO2

~138 - 142 C-Cl
~130-134 C-CHs

~125 - 129 C-H

~120 - 124 C-H

~18 - 22 -CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Weak Aliphatic C-H stretch (CHs)
1550 - 1475 Strong Asymmetric NOz2 stretch
1360 - 1290 Strong Symmetric NOz2 stretch
850 - 800 Strong C-Cl stretch
800 - 600 Strong C-N stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity Assignment

Molecular ion (3°CI/27Cl

2167218 High (M7) isotopes in ~3:1 ratio)
199/201 Moderate [M-OH]*

186/188 Moderate [M-NOJ*

170/172 Moderate [M-NOz]*

125 High [CeH2CINO]*

89 High [CeHsCI*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 5-Chloro-2,4-
dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to confirm the chemical structure.
Methodology:

e Sample Preparation:
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o Accurately weigh approximately 10-20 mg of 5-Chloro-2,4-dinitrotoluene.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a
clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength spectrometer.
o Pulse Program: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
o Spectral Width: 0-200 ppm.
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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o Phase correct the spectrum manually.

o Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

o Integrate the peaks in the *H spectrum.
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Diagram 1: NMR Spectroscopy Workflow
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Diagram 1: NMR Spectroscopy Workflow
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 5-Chloro-2,4-dinitrotoluene sample directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

e |nstrument Parameters:

o

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

[¢]

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

o Data Acquisition:
o Acquire a background spectrum of the clean, empty ATR crystal.
o Apply the solid sample to the crystal and lower the pressure arm to ensure good contact.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.
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Diagram 2: IR Spectroscopy (ATR) Workflow
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Diagram 2: IR Spectroscopy (ATR) Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):

e Sample Introduction:

o Dissolve a small amount of 5-Chloro-2,4-dinitrotoluene in a volatile solvent (e.qg.,

methanol or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which

© 2025 BenchChem. All rights reserved.

8/12 Tech Support


https://www.benchchem.com/product/b186385?utm_src=pdf-body-img
https://www.benchchem.com/product/b186385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

separates the compound before it enters the mass spectrometer.

¢ |nstrument Parameters:

[e]

lonization Mode: Electron lonization (EI).

(¢]

Electron Energy: 70 eV.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Mass Range: m/z 40-400.

[e]

Source Temperature: 200-250 °C.
» Data Acquisition and Analysis:
o Acquire the mass spectrum.

o Identify the molecular ion peak (M*). The presence of chlorine will result in a characteristic
M+2 peak with an intensity of approximately one-third of the M+ peak.[4]

o Analyze the fragmentation pattern to identify characteristic losses (e.g., -NOz, -OH, -Cl).
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Diagram 3: Mass Spectrometry (El) Workflow
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Diagram 3: Mass Spectrometry (El) Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 5-Chloro-2,4-dinitrotoluene and detailed protocols for their experimental
determination. While published spectra for this specific molecule are scarce, the provided data,
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based on analogous compounds, serves as a robust reference for researchers and scientists.
The outlined experimental workflows offer a clear and structured approach for obtaining high-
quality spectroscopic data for this and other similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

